Corallocin C is a natural product found in Hericium coralloides with data available.

Corallocin C

CAS No.: 2002492-45-5

Cat. No.: VC18005218

Molecular Formula: C29H34N2O3

Molecular Weight: 458.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2002492-45-5 |

|---|---|

| Molecular Formula | C29H34N2O3 |

| Molecular Weight | 458.6 g/mol |

| IUPAC Name | 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-6-methoxy-3H-isoindol-1-one |

| Standard InChI | InChI=1S/C29H34N2O3/c1-19(2)8-7-9-20(3)12-13-23-27(34-4)16-24-25(28(23)32)18-31(29(24)33)15-14-21-17-30-26-11-6-5-10-22(21)26/h5-6,8,10-12,16-17,30,32H,7,9,13-15,18H2,1-4H3/b20-12+ |

| Standard InChI Key | KBDZJFMUKPGBBP-UDWIEESQSA-N |

| Isomeric SMILES | CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)/C)C |

| Canonical SMILES | CC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)C)C |

Introduction

Chemical Identity and Structural Features

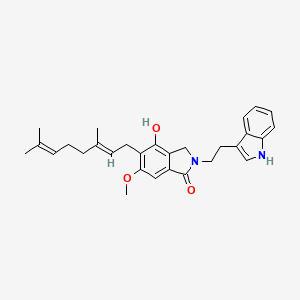

Corallocin C is a complex organic molecule with the molecular formula C29H34N2O3 and a molecular weight of 458.6 g/mol. Its IUPAC name, 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-6-methoxy-3H-isoindol-1-one, reflects a hybrid structure incorporating isoindolinone, indole, and terpenoid moieties. Key spectral identifiers include:

| Property | Value |

|---|---|

| Standard InChI | InChI=1S/C29H34N2O3/c1-19(2)8-7-9-20(3)12-13-23-27(34-4)16-24-25(28(23)32)18-31(29(24)33)15-14-21-17-30-26-11-6-5-10-22(21)26/h5-6,8,10-12,16-17,30,32H,7,9,13-15,18H2,1-4H3/b20-12+ |

| Standard InChIKey | KBDZJFMUKPGBBP-UDWIEESQSA-N |

| Isomeric SMILES | CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)/C)C |

| PubChem Compound ID | 132524620 |

The molecule’s stereochemical complexity arises from its E-configured prenyl side chain and methoxy-substituted aromatic system, which are critical for its bioactivity .

Natural Source and Isolation

Corallocin C is exclusively isolated from Hericium coralloides, a mushroom species within the Hericiaceae family. Extraction typically involves ethanol or methanol solvent systems, followed by chromatographic purification using silica gel and reversed-phase HPLC . Co-occurring analogues include Corallocins A and B, which share structural similarities but differ in side-chain modifications .

Neurotrophic and Neuroprotective Activities

Induction of Neurotrophic Factors

Corallocin C stimulates the expression of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in human 1321N1 astrocytes at nanomolar concentrations . Mechanistic studies suggest this activity arises from the compound’s ability to activate the TrkA/MAPK/Erk1/2 signaling pathway, a critical axis for neuronal survival and differentiation . In PC12 cells, Corallocin C-conditioned media enhanced neurite outgrowth by 40–60% compared to controls, a effect comparable to NGF itself .

Alzheimer’s Disease Model Applications

In APP/PS1 transgenic mice—a model of Alzheimer’s disease—Hericium coralloides extracts containing Corallocin C demonstrated:

These effects correlate with upregulated Nrf2-mediated antioxidant pathways and modulation of gut microbiota linked to amyloid clearance .

Comparative Bioactivity Profile

While Corallocin B exhibits antiproliferative activity against HUVEC (IC<sub>50</sub> = 8.2 μM) and MCF-7 cells (IC<sub>50</sub> = 12.4 μM) , no direct cytotoxic effects have been reported for Corallocin C . This disparity highlights the importance of the C-6 methoxy group in dictating target specificity.

| Compound | NGF Induction | BDNF Induction | Antiproliferative Activity |

|---|---|---|---|

| Corallocin A | + | - | - |

| Corallocin B | ++ | + | +++ |

| Corallocin C | ++ | ++ | - |

Key: (-) No activity; (+) Moderate; (++) Strong; (+++) Very strong .

Biosynthesis and Synthetic Approaches

The corallocin scaffold originates from a polyketide synthase-derived backbone modified by:

-

Prenylation at C-5 via geranyl diphosphate transferase

-

Oxidative cyclization to form the isoindolinone core

-

Palladium-catalyzed cross-coupling of bromoindole and boronic ester intermediates

-

Late-stage oxidation to install the isoindolinone ketone

Future Research Directions

-

Structure-Activity Relationship Studies: Systematic modification of the prenyl chain and methoxy groups to optimize blood-brain barrier penetration.

-

Clinical Translation: Development of nanoparticle-based delivery systems to overcome poor aqueous solubility (logS = -4.1).

-

Synergistic Combinations: Evaluation with β-secretase inhibitors for enhanced anti-Alzheimer’s effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume